

Spectroscopic Analysis of Iodoethane: A Technical Guide

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Compound of Interest

Compound Name: Iodoethane

Cat. No.: B044018

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This guide provides a comprehensive overview of the spectroscopic data for **iodoethane** ($\text{CH}_3\text{CH}_2\text{I}$), including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and data visualizations are presented to support researchers, scientists, and drug development professionals in the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **iodoethane**, both proton (^1H) and carbon-13 (^{13}C) NMR spectra are informative.

^1H NMR Spectroscopy Data

The ^1H NMR spectrum of **iodoethane** exhibits two distinct signals, corresponding to the two different chemical environments of the protons in the molecule: the methyl ($-\text{CH}_3$) and methylene ($-\text{CH}_2$) groups.^[1] The integration of these signals reveals a 3:2 proton ratio, consistent with the structure of **iodoethane**.^[1]

Assignment	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
$-\text{CH}_3$	~1.85	Triplet	~7.4
$-\text{CH}_2-$	~3.16	Quartet	~7.4

^{13}C NMR Spectroscopy Data

The proton-decoupled ^{13}C NMR spectrum of **iodoethane** shows two signals, corresponding to the two carbon atoms in the molecule.[\[2\]](#)

Assignment	Chemical Shift (δ) in ppm
$-\text{CH}_3$	~ -1.1
$-\text{CH}_2-$	~ 20.6

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-25 mg of **iodoethane** in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3 , or carbon tetrachloride, CCl_4) in a clean NMR tube.[\[3\]](#)
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).[\[1\]](#)[\[2\]](#)
- Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

^1H NMR Acquisition:

- Insert the sample into the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to optimize its homogeneity.
- Acquire the ^1H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

^{13}C NMR Acquisition:

- Following ^1H NMR acquisition, switch the spectrometer to the ^{13}C frequency.

- A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance signal intensity.
- Due to the low natural abundance of ^{13}C , a larger number of scans is required compared to ^1H NMR to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopy Data

The IR spectrum of **iodoethane** can be obtained from a liquid film of the compound.^[4] The characteristic absorption bands are summarized in the table below.^[4]

Vibrational Mode	Wavenumber (cm^{-1})
C-H stretch	~2880 - 3080
C-H bend/deformation	~1300 - 1500
C-C stretch	~1200
C-I stretch	~500 - 600

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common sampling technique for liquid samples.

- Ensure the ATR crystal (e.g., diamond or germanium) is clean.^[4]
- Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
- Place a small drop of **iodoethane** directly onto the ATR crystal.^[2]
- Acquire the IR spectrum of the sample. Multiple scans are typically averaged to improve the signal-to-noise ratio.^[4]

- After the measurement, clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.[2]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

Mass Spectrometry Data

The mass spectrum of **iodoethane** is typically obtained using Electron Ionization (EI). The major peaks observed are listed below.

m/z	Assignment	Relative Abundance
156	$[\text{CH}_3\text{CH}_2\text{I}]^+$ (Molecular Ion, M^+)	Base Peak
127	$[\text{I}]^+$	High
29	$[\text{CH}_3\text{CH}_2]^+$	High
27	$[\text{C}_2\text{H}_3]^+$	Moderate

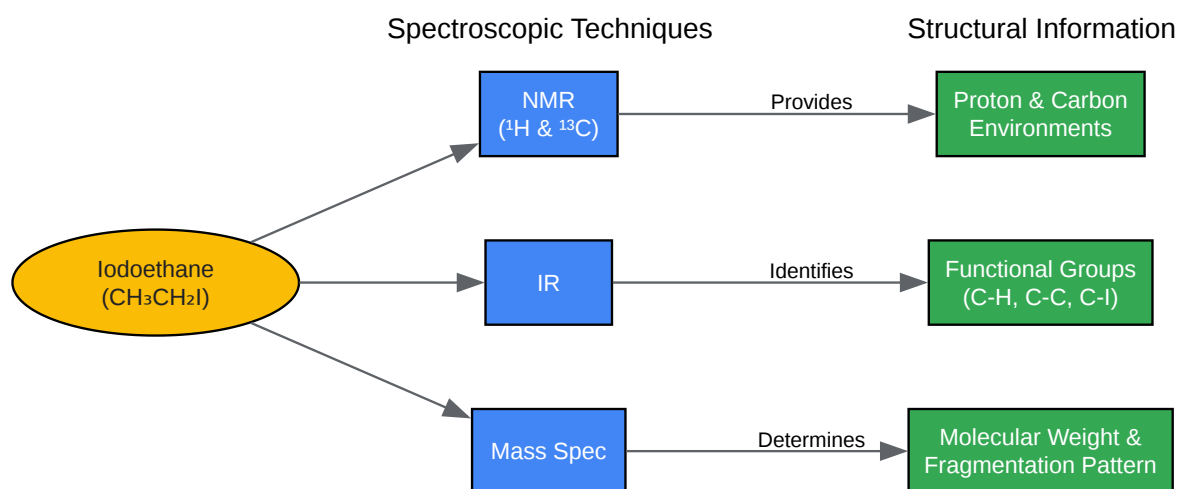
Experimental Protocol for Mass Spectrometry (Electron Ionization)

- **Sample Introduction:** Introduce a small amount of volatile liquid **iodoethane** into the mass spectrometer, typically through a heated inlet system coupled with a gas chromatograph (GC-MS) or a direct insertion probe.[5] The sample is vaporized in the ion source.[6]
- **Ionization:** The gaseous **iodoethane** molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ($[\text{CH}_3\text{CH}_2\text{I}]^+$).[5][6]
- **Fragmentation:** The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic charged species.[6]

- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

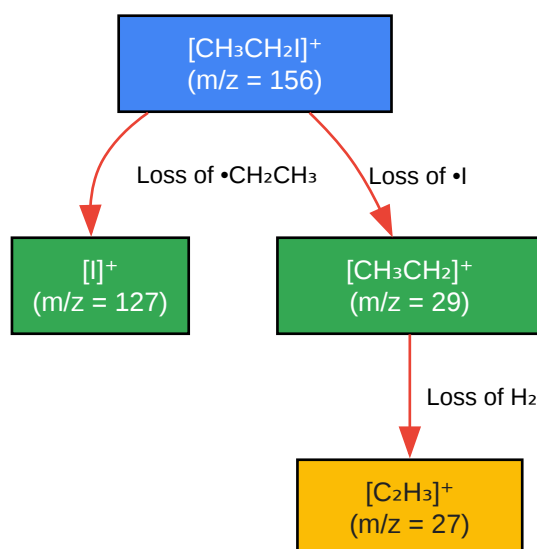
Visualization of Spectroscopic Data Relationships

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide for **iodoethane**.



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Workflow of Spectroscopic Analysis of **Iodoethane**.



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Mass Spectrometry Fragmentation of Iodoethane.

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